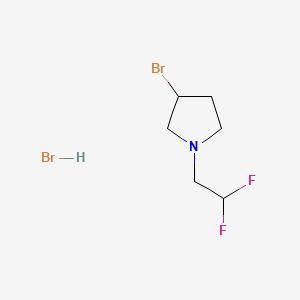
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C6H10BrF2N·HBr. It is a pyrrolidine derivative that contains bromine and fluorine atoms, making it a valuable compound in various chemical and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of 3-bromo-1-pyrrolidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of hydrogenated pyrrolidine derivatives.
科学的研究の応用
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated pyrrolidine derivative with different functional groups.
1-(2,2-Difluoroethyl)pyrrolidine: Lacks the bromine atom but shares the difluoroethyl group.
3-Bromo-1-methylpyrrolidine: Contains a methyl group instead of the difluoroethyl group.
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is unique due to the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom provides a site for further functionalization .
特性
分子式 |
C6H11Br2F2N |
|---|---|
分子量 |
294.96 g/mol |
IUPAC名 |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H10BrF2N.BrH/c7-5-1-2-10(3-5)4-6(8)9;/h5-6H,1-4H2;1H |
InChIキー |
WXVYIPHZCGAALK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1Br)CC(F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



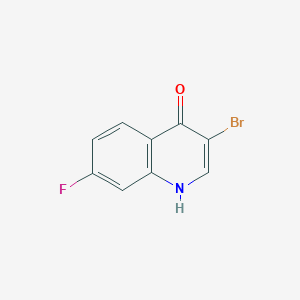
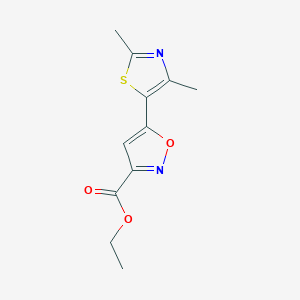
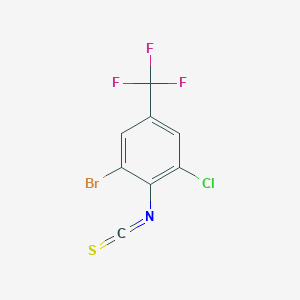
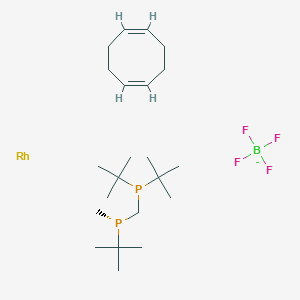
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
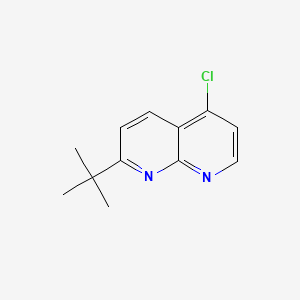
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

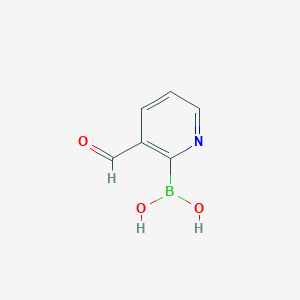
![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)
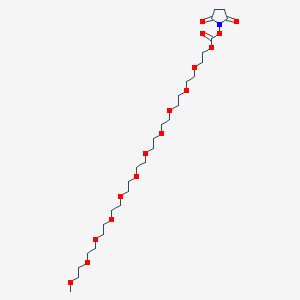
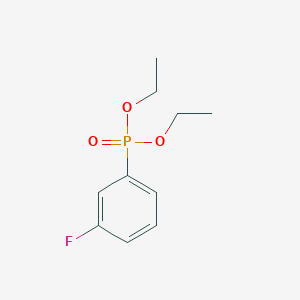
![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)
